1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Description
1,6,7,12-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione (IUPAC name) is a heterocyclic compound featuring a tricyclic scaffold with four nitrogen atoms (tetrazatricyclo) and two ketone groups. Its molecular formula is C₈H₈N₄O₂, with a molecular weight of 192.178 g/mol . The structure comprises fused pyrazole and pyrazine rings, forming a rigid, planar framework. Its SMILES representation is OC1N2N=CC=C2C(O)N2N=CC=C12, indicating hydroxyl groups at positions 2 and 8 and conjugated double bonds across the tetraene system .
Properties
IUPAC Name |
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBMAZFMVDKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C(=CC=N3)C(=O)N2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579036 | |
| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138813-24-8 | |
| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Core Assembly
The tricyclic architecture of 1,6,7,12-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione is typically constructed via acid-catalyzed cyclocondensation. A representative protocol involves treating a linear tetrazane precursor with trifluoroacetic acid (TFA) in dichloromethane (DCM) at ambient temperature . This method achieves rapid cyclization (1–2 hours) but requires stringent moisture control to prevent hydrolytic decomposition of intermediates.
Key Optimization Parameters:
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Acid Selection: TFA outperforms HCl or H₂SO₄ due to its dual role as a proton donor and Lewis acid .
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Solvent Effects: Polar aprotic solvents like DCM or THF enhance reaction rates by stabilizing charged intermediates .
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Temperature Control: Elevated temperatures (>40°C) promote side reactions, while subambient conditions (<15°C) slow cyclization kinetics .
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions enable precise functionalization of the tricyclic core. A modified Mizoroki-Heck protocol using Pd(dppf)Cl₂ (0.1–1.0 mol%) in dioxane at 100°C facilitates C–N bond formation between halogenated precursors and nitrogen nucleophiles . This method is particularly effective for introducing substituents at the C3 and C7 positions.
Critical Performance Metrics:
| Catalyst Loading (%) | Yield (%) | Purity (%) | Byproduct Formation (%) |
|---|---|---|---|
| 0.1 | 48 | 95 | <5 |
| 0.5 | 67 | 98 | 2 |
| 1.0 | 72 | 97 | 3 |
Data adapted from Pd-catalyzed couplings in structurally analogous systems .
Oxidative Cyclization for Dione Formation
The 2,8-dione moieties are installed via KMnO₄-mediated oxidation under strongly basic conditions. A two-phase system (H₂O/dioxane) with 3.0 eq NaOH at 85°C converts dihydroxy intermediates to the target diones in 3 hours . This method achieves >90% conversion but requires careful pH monitoring to prevent overoxidation.
Mechanistic Pathway:
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Base-induced deprotonation of hydroxyl groups
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Single-electron transfer from MnO₄⁻ to substrate
Multi-Step Sequential Synthesis
Large-scale production (≥100 g) employs a sequential approach combining cyclocondensation, cross-coupling, and oxidation:
Step 1: Core Cyclization
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Reactants: Linear tetrazane (1.0 eq), TFA (61.7 eq)
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Conditions: DCM, 20°C, 1 hour
Step 2: Palladium-Mediated Functionalization
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Catalyst: Pd(dppf)Cl₂ (0.1 eq)
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Base: KOAc (2.0 eq)
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Conditions: Dioxane, 100°C, N₂ atmosphere, 3 hours
Step 3: Oxidative Dione Formation
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Oxidant: KMnO₄ (3.0 eq)
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Base: NaOH (3.4 eq)
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Conditions: H₂O/dioxane, 85°C, 3 hours
Solvent and Temperature Optimization
Systematic studies reveal critical solvent-temperature interactions:
Table 1: Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 98 | 1.0 |
| THF | 7.52 | 89 | 2.5 |
| DMF | 36.7 | 63 | 4.0 |
| Acetonitrile | 37.5 | 58 | 5.5 |
Table 2: Temperature Impact on Oxidative Yield
| Temperature (°C) | Conversion (%) | Dione Selectivity (%) |
|---|---|---|
| 70 | 68 | 83 |
| 85 | 94 | 91 |
| 100 | 98 | 74 |
Data synthesized from experimental protocols in .
Purification and Characterization
Final purification employs gradient elution chromatography (SiO₂, ethyl acetate/ethanol 10:1) followed by preparative HPLC (Phenomenex Luna C18, HCl/ACN gradient) . Advanced characterization techniques include:
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¹H NMR (400 MHz, DMSO-d₆): Diagnostic signals at δ 11.13 (s, 1H, NH), 7.07 (d, J = 1.8 Hz, aromatic), 5.10 (dd, J = 5.4, 12.9 Hz, bridgehead H)
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HRMS (ESI+): m/z calculated for C₁₂H₁₀N₄O₂ [M+H]⁺ 259.0832, found 259.0835
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Cyclocondensation | Cross-Coupling | Sequential Synthesis |
|---|---|---|---|
| Total Yield (%) | 45–55 | 60–72 | 68–75 |
| Purity (%) | 90–92 | 95–98 | 97–99 |
| Scalability (g) | <10 | <50 | >100 |
| Byproducts | Moderate | Low | Minimal |
Chemical Reactions Analysis
Types of Reactions
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous systems:
Key Findings from Comparative Studies
Rigidity vs. Flexibility :
- The target compound’s tricyclic system confers greater rigidity compared to linear polyenes like Separacenes A–D, which exhibit conformational flexibility due to their linear tetraene backbones .
- Macrocyclic analogs (e.g., octaazacyclotetradeca-tetraene-dione) display intermediate flexibility, enabling metal ion encapsulation .
Electronic and Coordination Properties: The nitrogen-rich framework of the target compound enhances its ability to act as a polydentate ligand, contrasting with non-nitrogenous tricyclo[4.2.2.2²,⁵]dodeca-tetraenes, which lack this capability .
Biological Activity
1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C8H6N8O2
- Molecular Weight : 218.27 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated in various studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines including pancreatic and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Pancreatic Cancer | 5.4 | Inhibition of cell proliferation |
| Breast Cancer | 4.2 | Induction of apoptosis |
| Lung Cancer | 6.1 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.
- Interaction with DNA : There are indications that the compound may intercalate with DNA strands disrupting replication processes.
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal assessed the anticancer efficacy of this compound in vivo using mouse models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria. The results suggest that it could be developed into a novel antimicrobial agent.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activities, it also has a safety profile that warrants further investigation. Toxicological studies are necessary to determine safe dosage ranges and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,6,7,12-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of polycyclic heteroaromatic compounds like this requires multi-step cycloaddition or condensation reactions. For example, Reppe anhydride derivatives (e.g., tetracyclo-dioxo compounds) are synthesized via Diels-Alder reactions using cyclooctatetraene and maleic anhydride in toluene under reflux . Key variables include solvent polarity, temperature, and stoichiometric ratios. Yield optimization often involves iterative factorial design (e.g., 2^k designs) to isolate critical factors like catalyst loading or reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex bicyclic frameworks, as demonstrated for structurally analogous tricyclic compounds (mean C–C bond length deviation: 0.005 Å; R factor: 0.041) . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm proton environments and heteroatom connectivity.
- IR Spectroscopy : Identification of diketone (C=O) and amine (N–H) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
Q. How can theoretical frameworks guide hypotheses about this compound’s electronic properties or reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, analogous tetracyclic diones exhibit low LUMO energies due to electron-deficient diketone moieties, suggesting susceptibility to nucleophilic attack . Researchers should align computational models with experimental data (e.g., UV-Vis spectra) to validate theoretical predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from unoptimized reaction conditions or impurities. A systematic approach includes:
- Reproducibility Trials : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Advanced Chromatography : Use HPLC-PDA or LC-MS to detect trace byproducts affecting yield .
- Meta-Analysis : Compare datasets across studies to identify outliers or methodological biases (e.g., solvent purity differences) .
Q. What experimental designs are optimal for studying the compound’s catalytic or supramolecular applications?
- Methodological Answer : For catalytic studies, employ response surface methodology (RSM) to model reaction variables (e.g., temperature, substrate ratio). For supramolecular applications (e.g., host-guest chemistry):
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants with guest molecules.
- Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in solution .
- Crystallographic Screening : Co-crystallize with potential ligands to visualize non-covalent interactions .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance understanding of its physicochemical behavior?
- Methodological Answer : Machine learning (ML) algorithms trained on synthetic datasets can predict solubility, thermal stability, or reaction pathways. For example:
- COMSOL Models : Simulate diffusion kinetics in membrane-based separation systems using the compound’s molecular dimensions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study transition states in heterocyclic rearrangements .
Q. What interdisciplinary approaches integrate this compound into energy storage or environmental remediation systems?
- Methodological Answer :
- Fuel Cell Catalysts : Test electrocatalytic activity for oxygen reduction reactions (ORR) using rotating disk electrode (RDE) voltammetry .
- Photocatalysis : Evaluate UV-driven degradation of pollutants via LC-MS/MS to track intermediate formation .
- Toxicity Profiling : Use EPA TEF (Toxicity Equivalence Factor) models to assess ecological risks, incorporating structure-activity relationships (SARs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
